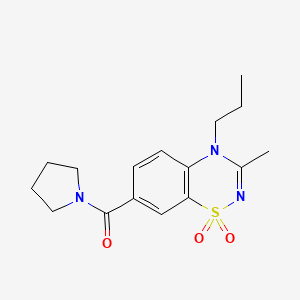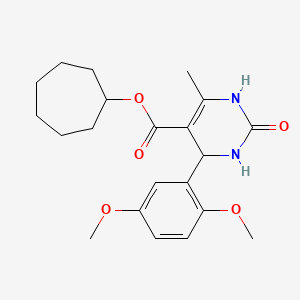
1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzoyl chloride with 2,4-dichloroaniline in the presence of a base to form the corresponding amide. This intermediate is then cyclized to form the pyrrolidine ring under specific conditions, such as heating with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-bromophenyl)propyl][1-(2,4-dichlorophenyl)ethyl]amine
- 1-(4-bromophenyl)ethyl][2-(2,4-dichlorophenyl)ethyl]amine
Uniqueness
1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its pyrrolidine ring structure
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O2/c18-11-1-4-13(5-2-11)22-9-10(7-16(22)23)17(24)21-15-6-3-12(19)8-14(15)20/h1-6,8,10H,7,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDYCWJKLLQQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline](/img/structure/B5050708.png)


![N-[2-(acetylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5050723.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5050726.png)
![3-[1-(3,4-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B5050730.png)
![4-({1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B5050738.png)
![1-[4-[[2-Ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B5050739.png)

![(5E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5050758.png)
![N-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5050791.png)
![ethyl 4-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5050793.png)

